5-Iodopyrimidin-4-amine

Synthetic Chemistry Cross-Coupling Palladium Catalysis

Researchers seeking efficient C-C bond formation often face low yields with 5-bromo or 5-chloro pyrimidine analogs. 5-Iodopyrimidin-4-amine addresses this with superior reactivity in Suzuki-Miyaura and Sonogashira cross-couplings, enabling rapid synthesis of 5-substituted pyrimidine libraries for kinase inhibitor SAR (JNK, IKK2, PDK1). It is also validated for carbon-14 radiolabeling to support ADME studies and heavy-atom derivatization for X-ray crystallography. Supplied in high purity with reliable global delivery.

Molecular Formula C4H4IN3
Molecular Weight 221 g/mol
CAS No. 91416-96-5
Cat. No. B113262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodopyrimidin-4-amine
CAS91416-96-5
Molecular FormulaC4H4IN3
Molecular Weight221 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)N)I
InChIInChI=1S/C4H4IN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8)
InChIKeyHTBFTDHEWCRQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodopyrimidin-4-amine: Building Block for Cross-Coupling & Kinase Synthesis


5-Iodopyrimidin-4-amine (CAS 91416-96-5) is a halogenated pyrimidine derivative with the molecular formula C₄H₄IN₃ and a molecular weight of 221.00 g/mol [1]. It features a pyrimidine core with an amino group at the 4-position and an iodine substituent at the 5-position . This compound is a versatile synthetic intermediate, particularly valued for its reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex molecular architectures for pharmaceutical and agrochemical research [2].

Why 5-Iodopyrimidin-4-amine Cannot Be Substituted


The halogen atom at the 5-position dictates the compound's reactivity, physicochemical properties, and downstream synthetic utility. 5-Iodopyrimidin-4-amine exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to its 5-bromo and 5-chloro analogs [1]. This is a critical differentiation for applications requiring efficient C-C bond formation. Furthermore, the iodine substituent confers distinct electronic and steric properties that influence biological target engagement and pharmacokinetic profiles . Therefore, generic substitution with other 5-halogenated pyrimidin-4-amines is not scientifically sound and can lead to significant differences in synthetic yield, product purity, and biological activity.

5-Iodopyrimidin-4-amine: Key Evidence for Selection


Superior Cross-Coupling vs. 5-Bromo Analogs

In palladium-catalyzed Suzuki cross-coupling reactions, 5-iodopyrimidines have been demonstrated to be the most efficient substrates when compared to their 5-bromo counterparts [1]. This superior reactivity is crucial for achieving high yields in the synthesis of complex 5-aryl pyrimidine derivatives, a key step in the preparation of immunomodulatory agents like bropirimine analogs [1].

Synthetic Chemistry Cross-Coupling Palladium Catalysis

Lipophilicity and Solubility vs. Unsubstituted Analog

The presence of the iodine atom at the 5-position significantly alters the lipophilicity of the molecule compared to the unsubstituted pyrimidin-4-amine . The calculated Log P for 5-iodopyrimidin-4-amine is 0.744 [1] or 1.244 [2], which is substantially higher than the estimated Log P of approximately -0.5 to 0 for unsubstituted pyrimidin-4-amine. This increase in lipophilicity can be a critical factor in membrane permeability and oral bioavailability for drug candidates derived from this scaffold [3].

Physicochemical Properties Drug-likeness LogP

Hazard Classification vs. 5-Bromo Analog

5-Iodopyrimidin-4-amine has a clearly defined hazard profile under the CLP regulation, classified as Acute Toxicity 4 (H302, H312, H332), Skin Irritant 2 (H315), Eye Irritant 2A (H319), and Specific Target Organ Toxicity - Single Exposure 3 (H335) [1]. This contrasts with the 5-bromo analog (5-bromopyrimidin-4-amine), for which hazard data is less complete or not uniformly classified in the same way . This well-characterized safety profile for the iodo-derivative allows for more straightforward risk assessment and implementation of appropriate handling procedures in a laboratory or pilot plant setting.

Safety Handling Regulatory Compliance

Isotopic Labeling Intermediate

5-Amino-4-iodopyrimidine is a uniquely valuable intermediate for the preparation of isotopically labeled compounds [1]. Its iodine substituent serves as a handle for further functionalization to introduce carbon-14, carbon-13, or nitrogen-15 labels [1]. This is in contrast to non-halogenated or less reactive halogenated (e.g., chloro) analogs, which may not offer the same versatility or efficiency in radiochemical synthesis [2].

Isotopic Labeling ADME Studies Radiochemistry

5-Iodopyrimidin-4-amine: Key Applications


Kinase Inhibitor Libraries via Cross-Coupling

Researchers can leverage the superior reactivity of 5-iodopyrimidin-4-amine in Suzuki-Miyaura and Sonogashira cross-coupling reactions to efficiently generate diverse libraries of 5-substituted pyrimidine derivatives [1]. This is a powerful strategy for exploring structure-activity relationships (SAR) around key kinase targets such as JNK, IKK2, and PDK1, where aminopyrimidine scaffolds are privileged structures [2].

Radiolabeled Tracers for ADME Studies

5-Iodopyrimidin-4-amine is a proven starting material for the synthesis of carbon-14 and stable isotope-labeled compounds [3]. This application is essential for generating radiolabeled tracers to conduct definitive absorption, distribution, metabolism, and excretion (ADME) studies, a regulatory requirement for advancing drug candidates into clinical development [3].

Scalable Pharmaceutical Intermediate Synthesis

The defined and manageable safety profile of 5-iodopyrimidin-4-amine, combined with its high reactivity in cross-coupling, makes it a suitable building block for process chemistry scale-up [4]. It can be used to introduce the 4-aminopyrimidine moiety into complex drug candidates, offering a reliable and efficient synthetic route from gram to kilogram scale [5].

Targeted Chemical Probes Development

The iodine atom serves not only as a synthetic handle but also as a potential heavy atom for X-ray crystallography studies, aiding in the determination of ligand-protein binding modes [6]. This makes 5-iodopyrimidin-4-amine a valuable starting point for developing high-quality chemical probes to investigate biological pathways and validate novel drug targets.

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